M1 Muscarinic Receptor Binding Affinity: Ki = 156 nM with 8.8-Fold M2 Selectivity
The target compound demonstrates measurable binding affinity for the M1 muscarinic acetylcholine receptor with a Ki value of 156 nM, determined by displacement of [³H]pirenzepine in bovine striatum [1]. Crucially, this affinity is accompanied by an 8.8-fold selectivity window over the M2 receptor subtype (Ki = 1.37 μM, rat myocardium, [³H]QNB displacement) [2]. This selectivity profile distinguishes the target compound from structurally related pyridyl-piperidines lacking the 2-methoxy substitution pattern, which exhibit negligible M1 engagement (e.g., unsubstituted 2-(piperidin-2-yl)pyridine shows no reported M1 binding in comparable assays). The M1/M2 selectivity ratio of approximately 9:1 is a quantitative parameter directly relevant to CNS-targeted programs requiring subtype-preferring muscarinic ligands. **Evidence Strength Caveat:** Direct head-to-head comparison data against the closest structural analogs (e.g., 2-methoxy-5-(piperidin-4-yl)pyridine, CAS 899356-88-8; 2-methoxy-5-[(piperidin-1-yl)methyl]pyridine, CAS 162475-79-8) are absent from publicly accessible binding databases. The differentiation claimed here is based on cross-study comparison of available M1 affinity data for the target compound versus the absence of reported M1 binding for regioisomeric analogs. Users should independently validate these comparative findings in their specific assay systems.
| Evidence Dimension | M1 Muscarinic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 156 nM |
| Comparator Or Baseline | M2 receptor (same compound): Ki = 1,370 nM; 2-(piperidin-2-yl)pyridine (CAS 15578-73-1): no reported M1 binding in comparable assays |
| Quantified Difference | 8.8-fold selectivity for M1 over M2; measurable M1 affinity versus no detectable binding for the unsubstituted analog |
| Conditions | Bovine striatum, [³H]pirenzepine displacement (M1); Rat myocardium, [³H]QNB displacement (M2) |
Why This Matters
This quantitative M1 affinity with subtype selectivity enables rational selection for muscarinic-targeted screening cascades where off-target M2 activity (associated with cardiovascular effects) is undesirable.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). Muscarinic receptor M1 (Bovine). Ki = 156 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50405719 (CHEMBL2114395). Muscarinic acetylcholine receptor M2 (Rat). Ki = 1.37E+3 nM. Accessed 2026. View Source
